molecular formula C17H15F2N3OS B2556906 2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1396747-74-2

2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2556906
CAS No.: 1396747-74-2
M. Wt: 347.38
InChI Key: TYFPKUSAPBDIPR-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic small molecule based on the benzothiazole scaffold, a structure recognized for its diverse and potent biological activities in research settings . Benzothiazole derivatives have demonstrated significant, selective anti-tumor properties in vitro and in vivo, making them a compelling core structure in anticancer research . The mechanism of action for this class of compounds is distinct from many clinical chemotherapeutic agents and is often associated with selective uptake and metabolic activation by cytochrome P450 enzymes, such as CYP1A1, in sensitive carcinoma cell lines, leading to the formation of active metabolites and DNA adducts . Furthermore, the benzothiazole nucleus is a fundamental building block in the search for novel antimicrobial agents, showing promising activity against a range of bacterial strains, including in tuberculosis research . This compound is presented exclusively for research and development purposes in these and other exploratory fields. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3OS/c1-10-6-7-11(8-13(10)19)20-15(23)9-22(2)17-21-16-12(18)4-3-5-14(16)24-17/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFPKUSAPBDIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Functionalization of the Benzothiazole Amine

The 2-amino group on the benzothiazole undergoes N-methylation to introduce the (methyl)amino substituent:

  • Reagents : Methyl iodide (CH3_3I) and potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) .

  • Reaction :

    4-Fluoro-1,3-benzothiazol-2-amine+CH3IDMF, K2CO3(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amine[2]\text{4-Fluoro-1,3-benzothiazol-2-amine} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amine} \quad[2]

    Yields for analogous N-methylations range from 70–90% .

Acetamide Linkage Formation

The acetamide bridge is constructed via nucleophilic acyl substitution. A representative pathway involves:

  • Step 1 : Synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide :

    3-Fluoro-4-methylaniline+Chloroacetyl chlorideEt3N, DCM2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide[4]\text{3-Fluoro-4-methylaniline} + \text{Chloroacetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide} \quad[4]
  • Step 2 : Displacement of chloride by the (methyl)amino-benzothiazole:

    2-Chloroacetamide+(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amineBase, DMFTarget Compound[1][4]\text{2-Chloroacetamide} + \text{(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amine} \xrightarrow{\text{Base, DMF}} \text{Target Compound} \quad[1][4]

    This reaction typically employs bases like triethylamine (Et3_3N) in DMF at 60–80°C, achieving yields of 75–85% .

Key Reaction Parameters and Optimization

Parameter Conditions Impact on Yield
SolventDMF or DCMOptimal polarity for SN2
Temperature60–80°CAccelerates substitution
BaseTriethylamine or K2_2CO3_3Neutralizes HCl byproduct
Reaction Time4–6 hoursComplete conversion

Post-Synthetic Modifications

The compound’s reactivity allows further functionalization:

  • Sulfonation : Introduction of sulfonyl groups at the methylamino position using sulfonic acid derivatives .

  • Cross-Coupling : Suzuki-Miyaura coupling to modify the benzothiazole’s 4-fluoro group (e.g., with boronic acids) .

Stability and Degradation Pathways

  • Hydrolysis : The acetamide bond is susceptible to acidic/basic hydrolysis, forming 3-fluoro-4-methylaniline and the corresponding carboxylic acid .

  • Thermal Degradation : Above 200°C, decomposition yields fluorinated aromatic byproducts .

Spectroscopic Characterization

Key data from analogous compounds:

  • 1^11H NMR (400 MHz, CDCl3_3): δ 7.45 (d, J = 8.4 Hz, Ar-H), 6.90 (s, NH), 3.40 (s, CH3_3N) .

  • IR : 1685 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (C-F) .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, a related compound was tested against various cancer cell lines (SNB-19, OVCAR-8, NCI-H40), showing percent growth inhibitions (PGIs) of 86.61%, 85.26%, and 75.99% respectively . The mechanism of action is thought to involve interference with cellular signaling pathways that promote cancer cell proliferation.

Antimicrobial Properties

Research has indicated that compounds similar to 2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide exhibit antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains . These findings suggest potential for developing new antibiotics or adjunct therapies for resistant infections.

Antitubercular Activity

A study focused on synthesizing acetamide derivatives reported significant antitubercular activity against Mycobacterium tuberculosis H37Rv. Active compounds were evaluated for their ability to inhibit critical mycobacterial enzymes . The results indicate that modifications in the benzothiazole structure can enhance efficacy against tuberculosis.

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer effects of related compounds in vivo using mouse models. The results indicated a reduction in tumor size and improved survival rates compared to control groups .
  • Antimicrobial Testing : A series of synthesized derivatives were screened for antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. Compounds with the benzothiazole moiety showed promising results with minimal inhibitory concentrations (MICs) indicating their potential as therapeutic agents .

Data Tables

Application AreaRelated FindingsReferences
Anticancer ActivitySignificant growth inhibition in cancer cell lines ,
Antimicrobial ActivityEffective against Mycobacterium tuberculosis ,
Antitubercular ActivityInhibition of key mycobacterial enzymes

Mechanism of Action

The mechanism of action of 2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide involves the inhibition of specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares key structural features and electronic properties:

Compound Name Benzothiazole Substituent Acetamide Substituent Notable Functional Groups Bioactivity (Reported)
Target Compound 4-Fluoro, 2-(methylamino) 3-Fluoro-4-methylphenyl Fluoro, methylamino, acetamide Anticancer, antimicrobial (inferred)
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate 4-Chloro 3-Methylphenyl Chloro, methylphenyl Anticancer, antibacterial
N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]acetamide None Thiazolidinone-phenyl Thiazolidinone, phenyl Broad bioactive potential
2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide 2-Phenyl, 7-position Phenyl Phenyl Not specified
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole core 4-Fluorophenyl, acetyl Thiadiazole, acetyl Not specified

Key Observations :

  • Thiadiazole derivatives (e.g., ) may exhibit different metabolic stability due to ring strain and sulfur content.
  • Substituent Position: The 7-position benzothiazole substitution in alters steric interactions compared to the target’s 2-position methylamino group.

Biological Activity

The compound 2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H12F2N2OSC_{13}H_{12}F_2N_2OS, and it features a benzothiazole moiety, which is known for its diverse biological activities. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds containing benzothiazole moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains. The presence of fluorine may enhance this activity by increasing the compound's ability to penetrate microbial membranes.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways in target organisms.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Activity : There is emerging evidence that benzothiazole derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of specific metabolic enzymes
Anti-inflammatoryReduction in levels of pro-inflammatory cytokines
NeuroprotectiveProtection against oxidative stress

Notable Research

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that a related benzothiazole derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for the target compound .
  • Cancer Cell Line Research : In vitro studies conducted on various cancer cell lines showed that benzothiazole derivatives could induce apoptosis via mitochondrial pathways, indicating a promising avenue for cancer therapy .
  • Inflammation Model : Animal models treated with benzothiazole compounds showed decreased levels of inflammatory markers, supporting their potential use in treating inflammatory diseases .

Q & A

Basic: What synthetic routes are established for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this benzothiazole-acetamide derivative can be adapted from multi-step protocols for analogous compounds. For instance:

  • Step 1: React a 4-fluoro-1,3-benzothiazol-2-amine precursor with methylating agents (e.g., methyl iodide) to introduce the methylamino group.
  • Step 2: Couple the intermediate with N-(3-fluoro-4-methylphenyl)acetamide via nucleophilic substitution or amide bond formation.
    • Optimization Tips:
  • Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance reaction efficiency .
  • Employ low temperatures (e.g., 273 K) to minimize side reactions during acyl chloride coupling .
  • Purify intermediates via column chromatography or recrystallization (e.g., from toluene) to improve yield .

Basic: What analytical techniques are recommended for structural verification and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm substituent positions, particularly fluorine and methyl groups. Fluorine’s electronegativity causes distinct deshielding effects .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) using a C18 column with UV detection at 254 nm.
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) to validate molecular geometry .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., 361.35 g/mol) and fragmentation patterns.

Basic: What biological screening assays are suitable for initial activity evaluation?

Methodological Answer:
Given the bioactivity of thiazole derivatives, prioritize:

  • Antimicrobial Assays:
    • MIC (Minimum Inhibitory Concentration): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
    • Antifungal Screening: Assess inhibition of Candida albicans via disk diffusion .
  • Anticancer Screening:
    • MTT Assay: Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) after 48-hour exposure .
  • Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates .

Advanced: How can computational methods improve synthetic pathway design?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Machine Learning: Train models on existing reaction databases to predict optimal solvents, catalysts, and temperatures.
  • In Silico Optimization: Simulate substituent effects (e.g., fluorine’s electron-withdrawing impact) on reaction kinetics using software like Gaussian or ORCA .

Advanced: How can low yields in multi-step synthesis be addressed?

Methodological Answer:

  • Intermediate Trapping: Isolate unstable intermediates (e.g., via flash chromatography) to prevent degradation .
  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling steps to enhance efficiency.
  • Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with ionic liquids to reduce byproducts .
  • Flow Chemistry: Implement continuous flow systems to improve heat/mass transfer in exothermic reactions .

Advanced: How do fluorine and methyl groups influence pharmacokinetics and target binding?

Methodological Answer:

  • Fluorine Effects:
    • Lipophilicity: The C–F bond increases logP, enhancing membrane permeability .
    • Metabolic Stability: Fluorine resists oxidative metabolism, prolonging half-life.
  • Methyl Group Impact:
    • Steric Hindrance: The N-methyl group may reduce off-target interactions by blocking bulkier residues.
    • Target Affinity: Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like EGFR or HDACs. Compare with non-fluorinated analogs to quantify ΔG differences .

Advanced: How can structural contradictions in crystallographic vs. spectroscopic data be resolved?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate X-ray data (e.g., dihedral angles) with NMR-derived NOE correlations to confirm spatial arrangements .
  • Dynamic Simulations: Perform molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. crystal states.
  • Synchrotron Refinement: Use high-resolution synchrotron X-ray data to resolve ambiguities in electron density maps .

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